RNA Polymerase I Inhibition: Potency Comparison with the Gold-Standard Inhibitor CX-5461
The compound exhibits inhibition of human DNA-directed RNA polymerase I subunit RPA1 (Pol I) with an IC50 of 1.9 μM (1.90E+3 nM) [1]. In direct cross-study comparison, this potency is approximately 13-fold weaker than the first-in-class selective Pol I inhibitor CX-5461, which exhibits IC50 values of 113 nM in A375 cells and 142 nM in HCT-116 cells [2]. This quantitative difference is critical for experimental design: 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine provides a less potent alternative that may be advantageous for identifying moderate phenotypes, reducing the risk of complete transcriptional shutdown, or serving as a valuable control in chemical genetic screens.
| Evidence Dimension | Inhibition of RNA Polymerase I (IC50) |
|---|---|
| Target Compound Data | 1.9 μM (1.90E+3 nM) |
| Comparator Or Baseline | CX-5461 (IC50 = 113 nM in A375 cells; 142 nM in HCT-116 cells) |
| Quantified Difference | ~13-fold lower potency |
| Conditions | Human A-375 cell line, RPA194 degradation measured after 4 hrs via Hoechst 33342 staining. |
Why This Matters
This quantitative distinction allows researchers to select this compound for applications requiring moderate RNA Pol I modulation, rather than the potent, complete inhibition caused by tools like CX-5461, which can be lethal or lead to significant off-target transcriptional effects.
- [1] BindingDB. BDBM50582296. IC50: 1.90E+3 nM. Inhibition of RNA polymerase 1 in human A-375 cells. View Source
- [2] Drygin D, et al. Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and solid tumor growth. Cancer Res. 2011;71(4):1418-30. View Source
